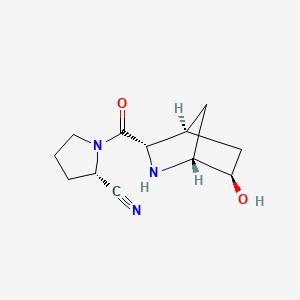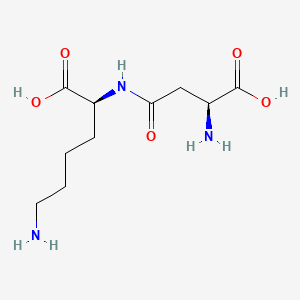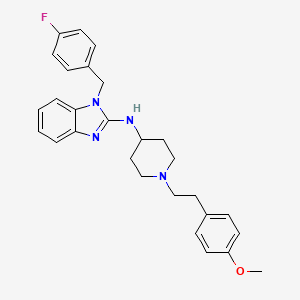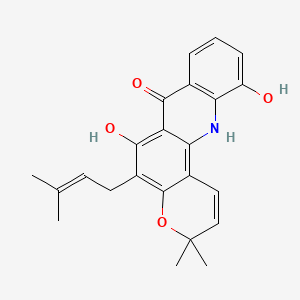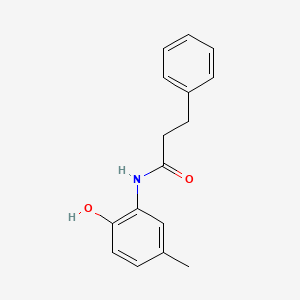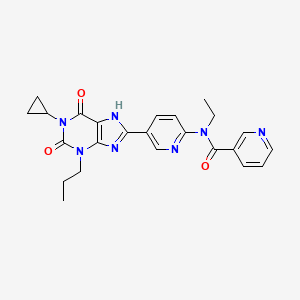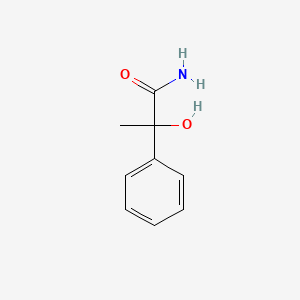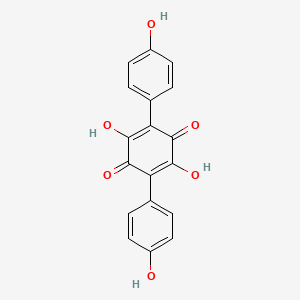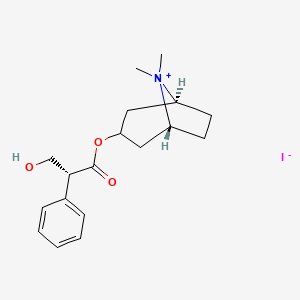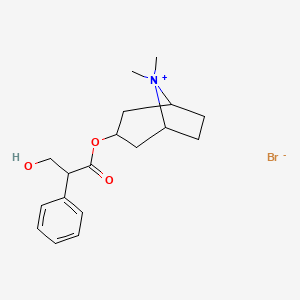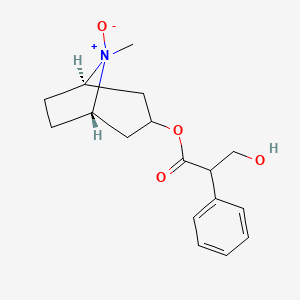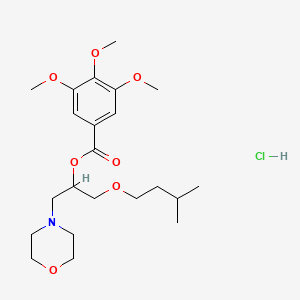
Amoproxan hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amoproxan hydrochloride is a coronary dilator agent.
Wissenschaftliche Forschungsanwendungen
Computational Studies of Related Compounds
- Relevance to COVID-19 Treatment : Research on chloroquine and hydroxychloroquine, related to Amoproxan hydrochloride, highlights their potential use in COVID-19 treatment. These studies emphasize the need for further research due to mixed results and concerns about toxicity and resistance (Vaidya & Vyas, 2020).
Exploratory Research in Different Fields
- Piroxantrone Hydrochloride Studies : Related research on Piroxantrone Hydrochloride, a derivative of Amoproxan hydrochloride, demonstrates its use as an antineoplastic antibiotic. This highlights a potential area of application for Amoproxan hydrochloride in cancer treatment (Definitions, 2020).
Pharmacological and Clinical Studies
Bronchopneumonia Treatment : Clinical analysis of Ambroxol hydrochloride, structurally similar to Amoproxan hydrochloride, shows its efficacy in treating bronchopneumonia in infants, suggesting potential respiratory therapeutic applications (Tie-k, 2013).
Ambroxol Hydrochloride in Lung Cancer : Research on Amurubicinol-induced eotaxin-3 expression in lung cancer cells suggests a connection to Amoproxan hydrochloride, as Amurubicin is a derivative of doxorubicin, similar to Amoproxan hydrochloride. This implies potential applications in lung cancer treatment (Niiya et al., 2006).
Pharmacokinetic Research
- Ambroxol Hydrochloride Pharmacokinetics : A study on the pharmacokinetics of Ambroxol hydrochloride provides insights into the drug's metabolism and distribution, which could be relevant for Amoproxan hydrochloride due to structural similarities (Vujovic et al., 2016).
Eigenschaften
CAS-Nummer |
22661-96-7 |
|---|---|
Produktname |
Amoproxan hydrochloride |
Molekularformel |
C22H36ClNO7 |
Molekulargewicht |
462 g/mol |
IUPAC-Name |
[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C22H35NO7.ClH/c1-16(2)6-9-29-15-18(14-23-7-10-28-11-8-23)30-22(24)17-12-19(25-3)21(27-5)20(13-17)26-4;/h12-13,16,18H,6-11,14-15H2,1-5H3;1H |
InChI-Schlüssel |
HKTUGQIHGLSWGU-UHFFFAOYSA-N |
SMILES |
CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Kanonische SMILES |
CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amoproxan HCl, Amoproxan hydrochloride, Mederel |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



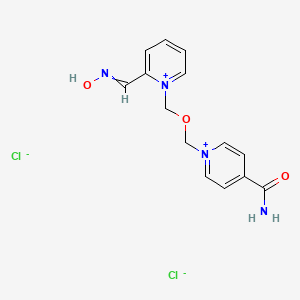
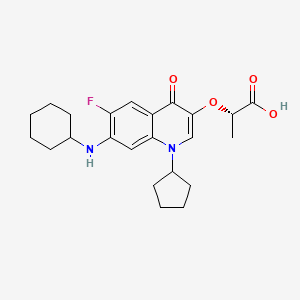
![4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole](/img/structure/B1665297.png)
